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1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

Cat. No.: B1330857
CAS No.: 86212-34-2
M. Wt: 281.2 g/mol
InChI Key: HHPPUZSHKRJDIW-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

The significance of this compound in academic research is intrinsically linked to the broader importance of chiral 1,2-diamines in asymmetric catalysis. These compounds serve as crucial building blocks for the synthesis of chiral ligands and organocatalysts. The research trajectory of this compound can be traced back to the late 20th century, with its development gaining momentum in the 1990s as researchers began to explore its potential in coordination chemistry. nih.gov

Its primary application lies in its use as a chiral ligand in asymmetric synthesis, particularly in catalytic reactions like enantioselective hydrogenation and transfer hydrogenation of ketones and imines. myskinrecipes.com The rigid structure and well-defined stereochemistry of its chiral isomers make it highly effective in inducing high enantioselectivity when coordinated with transition metals such as ruthenium or rhodium. myskinrecipes.com This has made it a valuable tool in the pharmaceutical industry for the production of chiral amines and alcohols, which are key intermediates in the synthesis of active pharmaceutical ingredients. myskinrecipes.com

The research on this compound and its analogues has contributed to the development of highly efficient catalytic systems for the synthesis of enantiomerically pure compounds. These catalysts are often characterized by their high turnover numbers and the ability to function under mild reaction conditions, making them suitable for industrial applications.

Stereochemical Considerations and Isomerism in this compound Derivatives

The stereochemistry of this compound is a cornerstone of its utility in asymmetric synthesis. The presence of two chiral centers gives rise to different stereoisomers, each with unique spatial arrangements and, consequently, distinct chemical properties and applications.

Enantiomeric and Diastereomeric Forms of this compound

This compound exists in three stereoisomeric forms: a pair of enantiomers, (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine, and a meso diastereomer, (1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine.

The enantiomeric pair, often referred to as the chiral isomers, are non-superimposable mirror images of each other. The meso form, on the other hand, possesses an internal plane of symmetry and is achiral. The distinct three-dimensional structures of these isomers are fundamental to their differential behavior in chiral environments.

A study on a derivative, (E,E)-1,1′-[1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), provided detailed crystallographic analysis of its (S,S), (R,R), and meso isomers, highlighting the subtle yet significant differences in their solid-state conformations. nih.govresearchgate.net

IsomerConfigurationChirality
Enantiomer 1 (1R,2R)Chiral
Enantiomer 2 (1S,2S)Chiral
Diastereomer (1R,2S)Achiral (meso)

Impact of Stereochemistry on Research Applications

The stereochemistry of the different isomers of this compound has a profound impact on their applications in research, particularly in the realm of asymmetric catalysis. The chiral enantiomers, (1R,2R) and (1S,2S), are the key players in inducing enantioselectivity in chemical transformations.

When used as ligands in transition metal complexes, the C2-symmetry of the chiral diamines creates a well-defined chiral pocket around the metal center. This chiral environment dictates the facial selectivity of the substrate's approach to the catalytic site, leading to the preferential formation of one enantiomer of the product over the other.

For instance, in the asymmetric transfer hydrogenation of ketones, ruthenium catalysts bearing chiral diamine ligands, such as derivatives of 1,2-diphenylethylenediamine, have demonstrated excellent enantioselectivity. nih.gov The stereochemical outcome of the reaction is directly controlled by the configuration of the chiral diamine ligand. The (R,R)-enantiomer of the ligand will typically yield one enantiomer of the alcohol product, while the (S,S)-ligand will produce the opposite enantiomer.

The meso isomer, being achiral, cannot induce enantioselectivity in the same manner as its chiral counterparts. However, it can serve as a ligand in coordination chemistry and materials science, where its specific steric and electronic properties can be exploited. nih.gov

The following table provides a conceptual illustration of how the choice of the chiral ligand isomer can determine the stereochemical outcome of a representative asymmetric reaction.

Chiral Ligand IsomerSubstrateProduct Enantiomer Favored
(1R,2R)-diamine ligandProchiral Ketone(R)-Alcohol
(1S,2S)-diamine ligandProchiral Ketone(S)-Alcohol

This direct correlation between the ligand's stereochemistry and the product's stereochemistry is a fundamental principle in asymmetric catalysis and underscores the importance of accessing enantiomerically pure forms of chiral ligands like this compound. The ability to selectively synthesize a desired enantiomer of a chiral molecule is of paramount importance in the development of new drugs and fine chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14Cl2N2 B1330857 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine CAS No. 86212-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(4-chlorophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPPUZSHKRJDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86212-34-2
Record name 1,2-BIS(4-CHLOROPHENYL)-1,2-ETHANEDIAMINE
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Ii. Synthetic Methodologies and Chemical Transformations of 1,2 Bis 4 Chlorophenyl Ethane 1,2 Diamine

Advanced Synthetic Routes for 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and its Derivatives

The synthesis of vicinal diamines, particularly those with aryl substituents like this compound, is a focal point of modern organic synthesis due to their utility as chiral ligands and building blocks for pharmaceuticals.

Catalytic methods provide efficient and atom-economical routes to vicinal diamines. nih.gov A prominent strategy involves the catalytic asymmetric diamination of carbon-carbon double bonds. rsc.org Various transition metals, including rhodium, copper, and palladium, are employed to facilitate these transformations. rsc.orgorganic-chemistry.org One approach is the Rh(III)-catalyzed aziridination of an alkene, followed by nucleophilic ring-opening of the aziridine (B145994) with an amine to yield the 1,2-diamine. organic-chemistry.org

Another powerful catalytic method is the electrochemical synthesis of 1,2-diazides from alkenes, which can then be reduced to the corresponding 1,2-diamines. nih.govspringernature.com This electrocatalytic approach, often assisted by a manganese catalyst, involves the anodic generation of an azidyl radical from sodium azide. nih.govspringernature.com This method is noted for its operational simplicity and compatibility with a wide range of functional groups. nih.gov The subsequent reduction of the 1,2-diazide to the diamine can be achieved with high chemoselectivity via catalytic hydrogenation using palladium on carbon. nih.govspringernature.com

For the synthesis of stilbene (B7821643) cis-diamines, a class to which derivatives of this compound belong, the aza-Henry (or nitro-Mannich) reaction has been effectively utilized. scispace.com The use of an electron-rich chiral Bis(Amidine) catalyst enables highly diastereoselective and enantioselective additions of aryl nitromethanes to aryl aldimines, leading to differentially protected cis-stilbene (B147466) diamines in two steps after reduction of the nitro group. scispace.com

Table 1: Overview of Selected Catalytic Methods for Vicinal Diamine Synthesis

Catalytic System Reaction Type Precursors Key Features
Rh(III) Catalyst Aziridination / Ring-Opening Alkene, Nitrene Source, Amine Provides rapid access to 1,2-vicinal diamines with good regioselectivity. organic-chemistry.org
Mn Catalyst / Electrochemistry Diazidation / Reduction Alkene, Sodium Azide Sustainable method, eliminates need for stoichiometric oxidants, broad substrate scope. nih.govspringernature.com
Chiral Bis(Amidine) Catalyst Aza-Henry Reaction Aryl Nitromethane, Aryl Aldimine Produces highly stereocontrolled cis-stilbene diamines. scispace.com

Reductive homocoupling of imines, often referred to as aza-pinacol coupling, is a direct method for forming C2-symmetrical vicinal diamines. acs.org An efficient and highly stereoselective route involves the use of chiral N-tert-butanesulfinyl imines derived from aromatic aldehydes. nih.govfigshare.com The reductive coupling of these imines in the presence of samarium diiodide (SmI₂) and hexamethylphosphoramide (B148902) (HMPA) yields highly enantiomerically enriched C2-symmetrical 1,2-diamines. nih.gov This method is practical and proceeds under mild conditions. figshare.com

Similarly, the reductive homocoupling of secondary amides can be achieved by activating the amide with trifluoromethanesulfonic anhydride, followed by partial reduction with triethylsilane and a final single-electron transfer mediated by samarium diiodide. semanticscholar.org This process generates α-amino carbon radicals that subsequently couple to form the vicinal diamine. semanticscholar.org

Table 2: Stereoselective Reductive Homocoupling of Imines

Substrate Reagent System Stereoselectivity Product
Chiral N-tert-butanesulfinyl imines SmI₂ / HMPA High diastereoselectivity and enantioselectivity Enantiopure C2-symmetrical vicinal diamines nih.govfigshare.com
Secondary Amides Tf₂O, Et₃SiH, SmI₂ N/A Secondary vicinal diamines semanticscholar.org

Condensation reactions are fundamental in forming the core structure of stilbene derivatives and related compounds. The Perkin condensation, for instance, can be used to generate stilbene analogues by reacting substituted phenylacetic acids with aromatic aldehydes. nih.gov While not a direct synthesis of the diamine, it establishes the 1,2-diaryl ethane (B1197151) backbone which can be functionalized further.

More directly related, the condensation of 1,2-diamines with 1,2-diketones is a well-established method for forming compounds containing a pyrazine (B50134) ring. jlu.edu.cn This highlights a common reaction pathway for the diamine functional groups. The synthesis of complex heterocyclic systems can also be achieved starting from precursors like 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, which undergoes condensation with reagents such as N,N-dimethylformamide dimethyl acetal. researchgate.net A variety of condensing agents, including carbodiimides like EDC and uronium salts like HATU, are frequently used to facilitate the formation of amide bonds, which can be a step in more complex syntheses of diamine derivatives. tcichemicals.com

The demand for enantiomerically pure compounds has driven the development of asymmetric catalysis for synthesizing chiral diamines. sigmaaldrich.comumontreal.ca Enantiopure 1,2-diamines are themselves valuable chiral auxiliaries, ligands, and organocatalysts. rsc.orgmdpi.com

The enantiopure form, such as (1R,2R)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine, is used as a chiral ligand in asymmetric synthesis. myskinrecipes.com Its defined stereochemistry is effective at inducing high enantioselectivity when complexed with transition metals like ruthenium or rhodium in reactions such as the hydrogenation of ketones and imines. myskinrecipes.com

Methods to produce these chiral diamines include the kinetic resolution of racemic mixtures and the desymmetrization of meso-compounds. rsc.orgnih.gov For example, the N-monoallylation of a meso-vicinal diamine using a chiral π-allyl-palladium catalyst can proceed in an enantioselective manner to give a chiral product. nih.gov Copper-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines is another highly stereoselective method to access chiral 1,2-diamino synthons. acs.orgnih.gov

Table 3: Selected Asymmetric Catalytic Strategies for Chiral Diamine Synthesis

Strategy Catalyst / Reagent Reaction Outcome
Desymmetrization Chiral π-allyl-Pd catalyst N-monoallylation of meso-diamine Chiral N-allylated vicinal diamine (up to 90% ee) nih.gov
Reductive Coupling Cu-catalyst / Chiral Allenamide Coupling of imines and allenamides Chiral 1,2-diamino synthons as single stereoisomers acs.orgnih.gov
Aza-Henry Reaction Chiral Bis(Amidine) catalyst Addition of aryl nitromethanes to aldimines Enantioselective synthesis of cis-stilbene diamines scispace.com

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for diamines. nih.govsemanticscholar.org A significant area of research is the biological production of diamines from renewable resources like sugars and vegetable oils, which presents a sustainable alternative to petroleum-based chemical methods. asm.orgresearchgate.net

Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and the use of solvents. nih.govijater.com For example, the condensation reactions to form aldimines, which are structurally related to the imine precursors of diamines, can be performed efficiently under microwave irradiation, often with higher yields compared to conventional heating. ijater.com Other green techniques include ultrasound-assisted synthesis and solvent-free grinding methods, which minimize energy consumption and waste generation. nih.govijater.com The use of electrochemical methods also aligns with green chemistry principles by replacing stoichiometric chemical oxidants with electricity. nih.gov

Table 4: Comparison of Conventional vs. Green Synthetic Approaches

Approach Method Advantages Disadvantages
Conventional Petroleum-based chemical refining Established industrial processes Non-renewable resources, potential for hazardous waste asm.org
Green Biosynthesis from renewable materials Sustainable, environmentally friendly asm.orgresearchgate.net May require complex metabolic engineering
Green Microwave-assisted synthesis Reduced reaction time, high yields, less solvent ijater.com Requires specialized equipment

| Green | Electrosynthesis | Eliminates harsh oxidants, precise control nih.gov | Requires electrochemical setup |

Chemical Reactivity and Transformation Studies of this compound

The chemical reactivity of this compound is largely defined by its two primary amine groups and the rigid 1,2-diarylethane backbone. The bifunctional nature of the amine groups makes the compound an excellent ligand for coordinating with transition metals. myskinrecipes.com It forms stable complexes with metals such as copper(II), nickel(II), and tin(IV). These metal-organic frameworks (MOFs) and complexes have potential applications in catalysis, as molecular conductors, and as antimicrobial agents. myskinrecipes.com The 4-chlorophenyl groups contribute to the rigidity of the ligand and can influence the formation and properties of these coordination compounds.

The amine groups can undergo typical reactions such as acylation and condensation. For instance, in a related system, a protected cis-stilbene diamine is acylated and subsequently treated with carbonyl diimidazole to form an intermediate isocyanate, which then cyclizes to form an imidazoline (B1206853) ring, a key step in the synthesis of the potent chemotherapeutic agent (–)-Nutlin-3. scispace.com The condensation of the diamine with 1,2-diketones can lead to the formation of heterocyclic systems like pyrazines. jlu.edu.cn These transformations highlight the utility of this compound as a versatile intermediate in the synthesis of more complex molecules.

Table 5: Chemical Transformations of this compound and its Analogs

Reaction Type Reagent(s) Product(s) Application / Significance
Coordination Transition Metal Salts (e.g., Cu²⁺, Ni²⁺, Sn⁴⁺) Metal-organic complexes, MOFs Catalysis, molecular conductors, antimicrobial agents myskinrecipes.com
Cyclocondensation 1,2-Diketones Pyrazine derivatives Synthesis of heterocyclic compounds jlu.edu.cn

Oxidation Reactions and Product Characterization

The oxidation of this compound can theoretically proceed through several pathways, primarily targeting the reactive amine functionalities. While specific literature on the oxidation of this exact compound is not extensively detailed, the reactivity can be inferred from the well-established chemistry of 1,2-diamines.

One of the most common oxidation reactions of 1,2-diamines involves the formation of a diimine species. This transformation can be achieved using a variety of oxidizing agents. The resulting 1,2-bis(4-chlorophenyl)ethane-1,2-diimine would be characterized by the appearance of a C=N stretching frequency in its infrared (IR) spectrum and the corresponding signals in nuclear magnetic resonance (NMR) spectroscopy.

Under more vigorous oxidation conditions, cleavage of the carbon-carbon bond between the two amino groups can occur. This oxidative cleavage would lead to the formation of two molecules of 4-chlorobenzaldehyde. The characterization of this product would involve comparison with an authentic sample, including techniques like melting point determination, and spectroscopic analysis such as IR, NMR, and mass spectrometry.

Oxidation Reaction Potential Oxidizing Agent Major Product Key Characterization Data
Formation of DiimineMild oxidizing agents (e.g., I₂, MnO₂)1,2-Bis(4-chlorophenyl)ethane-1,2-diimineIR: C=N stretch; ¹H NMR: shift of methine protons
Oxidative CleavageStrong oxidizing agents (e.g., KMnO₄, NaIO₄)4-ChlorobenzaldehydeComparison with authentic sample (m.p., TLC, spectroscopy)

Reduction Reactions and Product Characterization

Reduction reactions involving this compound primarily target the chloro-substituents on the aromatic rings. The diamine functionality is already in a reduced state and is unlikely to undergo further reduction under typical conditions.

The catalytic hydrodechlorination of the aryl chlorides is a plausible reduction pathway. This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The stepwise or complete reduction of the chlorine atoms would yield 1-(4-chlorophenyl)-2-phenylethane-1,2-diamine and subsequently 1,2-diphenylethane-1,2-diamine.

The progress of the reduction can be monitored by techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to identify the intermediate and final products. The final products would be characterized by the disappearance of the isotopic pattern characteristic of chlorine in the mass spectrum and the changes in the aromatic region of the NMR spectrum.

Reduction Reaction Typical Reagents Potential Products Key Characterization Data
HydrodechlorinationH₂, Pd/C1-(4-chlorophenyl)-2-phenylethane-1,2-diamine, 1,2-Diphenylethane-1,2-diamineMS: Loss of chlorine isotopic pattern; ¹H NMR: Changes in aromatic signals

Substitution Reactions Involving Aryl Halides

The aryl chloride moieties of this compound can participate in nucleophilic aromatic substitution reactions, although these reactions typically require harsh conditions or metal catalysis due to the deactivating nature of the chlorine substituent.

A prominent example of such a transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. In this reaction, the diamine can act as a nucleophile, potentially leading to intermolecular oligomerization or polymerization if reacted with a suitable dihalide. Alternatively, if the diamine is used in excess with a different aryl halide, N-arylated products could be formed. However, a more direct substitution on the existing chlorophenyl rings would involve reacting the diamine with a strong nucleophile under conditions that promote nucleophilic aromatic substitution.

The characterization of the resulting poly- or oligoanilines would involve techniques like gel permeation chromatography (GPC) to determine the molecular weight distribution, as well as spectroscopic methods to confirm the formation of new C-N bonds.

Substitution Reaction Reaction Type Potential Reagents Expected Product
N-ArylationBuchwald-Hartwig AminationAryl halide, Pd catalyst, baseN,N'-diaryl-1,2-bis(4-chlorophenyl)ethane-1,2-diamine
Nucleophilic Aromatic SubstitutionSₙArStrong nucleophile (e.g., NaOMe)1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine

Cyclization Reactions and Heterocyclic Compound Formation

The 1,2-diamine motif is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The reaction of this compound with appropriate bifunctional reagents can lead to the formation of five- or six-membered rings.

Condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, would yield substituted pyrazines. For instance, reaction with glyoxal would produce 2,3-bis(4-chlorophenyl)pyrazine. The formation of the pyrazine ring would be confirmed by its characteristic spectroscopic properties, including its UV-Vis absorption and specific signals in the ¹H and ¹³C NMR spectra.

Reaction with aldehydes or ketones leads to the formation of imidazoline derivatives. For example, condensation with formaldehyde (B43269) would yield 4,5-bis(4-chlorophenyl)imidazolidine. These imidazolines can be further reduced to provide stereoisomers of the parent diamine. A facile method for the preparation of meso-1,2-diarylethane-1,2-diamines involves the sodium reduction of the corresponding imidazolines, which are formed from aromatic aldehydes and an ammonia (B1221849) source. researchgate.net

Cyclization Reaction Reagent Heterocyclic Product Key Characterization Data
Pyrazine Formationα-Dicarbonyl (e.g., glyoxal)2,3-Bis(4-chlorophenyl)pyrazineUV-Vis, ¹H NMR, ¹³C NMR
Imidazoline FormationAldehyde (e.g., formaldehyde)4,5-Bis(4-chlorophenyl)imidazolidine¹H NMR, ¹³C NMR, Mass Spectrometry

Iii. Coordination Chemistry of 1,2 Bis 4 Chlorophenyl Ethane 1,2 Diamine Complexes

Synthesis and Structural Elucidation of Metal Complexes with 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Ligands

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by various analytical and spectroscopic techniques to elucidate their structure and bonding.

While direct coordination complexes of the parent this compound are not extensively detailed in the available literature, a significant body of research exists for the complexes of its Schiff base derivatives. A notable example is the Schiff base N,N'-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine, formed from the condensation of 4-chloroacetophenone and ethylenediamine (B42938). This ligand has been used to synthesize a range of transition metal complexes.

Complexes of Pb(II), Cd(II), Ni(II), Co(II), and Cu(II) with this Schiff base ligand have been synthesized and characterized. researchgate.netresearchgate.net Molar conductance data for these complexes suggest they are non-electrolytic in nature. researchgate.net Based on electronic spectra and magnetic moment data, an octahedral geometry has been proposed for these complexes. researchgate.netresearchgate.net

Table 1: Physicochemical Data for Transition Metal Complexes of N,N'-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine

Metal Ion Proposed Geometry Molar Conductance Reference
Pb(II) Octahedral Non-electrolytic researchgate.net
Cd(II) Octahedral Non-electrolytic researchgate.net
Ni(II) Octahedral Non-electrolytic researchgate.netresearchgate.net
Co(II) Octahedral Non-electrolytic researchgate.netresearchgate.net
Cu(II) Octahedral Non-electrolytic researchgate.netresearchgate.net

A copper(I) complex with the Schiff base ligand N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine has also been synthesized and characterized. researchgate.net X-ray diffraction studies revealed a distorted tetrahedral coordination polyhedron around the copper(I) ion. researchgate.net

There is a limited amount of specific research available on the synthesis and properties of lanthanide complexes involving the this compound ligand or its derivatives. The study of lanthanide coordination chemistry is a broad field, with ligands often designed to enhance the characteristic luminescence and magnetic properties of the lanthanide ions. mdpi.com The synthesis of such complexes typically involves the reaction of a lanthanide salt with the desired ligand, and their properties are highly dependent on the coordination environment of the metal ion. rsc.org

Schiff bases derived from diamines are a versatile class of ligands in coordination chemistry due to their straightforward synthesis and ability to form stable complexes with a wide range of metal ions. sapub.org The imine or azomethine group (-C=N-) in Schiff bases is a key coordination site. nih.gov

The Schiff base N,N'-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine is synthesized through the condensation reaction of 4-chloroacetophenone with ethylenediamine. researchgate.net This ligand has been successfully used to prepare complexes with various transition metals, including Ni(II), Co(II), and Cu(II). researchgate.net The characterization of these compounds has been carried out using various spectroscopic methods, including ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry, along with molar conductance measurements. researchgate.net The structure of the free ligand has been confirmed by X-ray diffraction. researchgate.net

Spectroscopic and Electronic Properties of Coordination Complexes

Spectroscopic techniques are instrumental in elucidating the electronic structure and the nature of ligand-metal interactions in coordination complexes.

The electronic spectra of transition metal complexes provide valuable information about the d-orbital splitting and the geometry of the coordination sphere. For the Ni(II), Co(II), and Cu(II) complexes of N,N'-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine, an octahedral geometry has been proposed based on their electronic spectra. researchgate.net

In general, the electronic spectra of copper(II) complexes with Schiff base ligands often exhibit a broad d-d transition band in the visible region, which is characteristic of a square-planar or distorted octahedral geometry. bch.ro The bands observed in the ultraviolet region are typically assigned to π-π* or n-π* transitions within the ligand itself, which may experience a shift upon complexation. bch.ro

For a copper(I) complex with N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine, the UV-Vis spectrum shows metal-to-ligand charge transfer (MLCT) bands. researchgate.net

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of a ligand to a metal ion. In the case of Schiff base complexes, the stretching frequency of the azomethine group (ν(C=N)) is of particular interest. A shift in this band to a lower wavenumber upon complexation is indicative of the coordination of the imine nitrogen to the metal center. mocedes.org

For the copper(I) complex of N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine, the IR spectrum shows a strong band at 1618 cm⁻¹ for the free ligand, which is assigned to the azomethine (C=N) stretch. researchgate.net This band shifts to a lower wavenumber (1595 cm⁻¹) in the complex, confirming the coordination of the azomethine nitrogen. researchgate.net Similar shifts are observed in other transition metal complexes of related Schiff base ligands. mocedes.org The presence of new bands in the far-IR region of the complexes' spectra can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Magnetic Moment Data and Proposed Geometries

The magnetic properties of transition metal complexes are dictated by the number of unpaired d-electrons in the metal center, which in turn is influenced by the ligand field. Magnetic moment data, typically obtained using techniques such as Gouy balance or SQUID magnetometry, are instrumental in deducing the electronic configuration and, by extension, the geometry of the complex.

For hypothetical complexes of this compound with various divalent transition metals, the expected magnetic moments and geometries can be predicted based on ligand field theory. For instance, a d⁸ metal ion like Ni(II) could form an octahedral complex, which would be paramagnetic with a magnetic moment typically in the range of 2.9–3.4 Bohr magnetons (B.M.). scielo.br Alternatively, a square planar geometry is also possible, which would be diamagnetic (magnetic moment of 0 B.M.). A d⁹ ion such as Cu(II) in an octahedral environment is expected to exhibit a magnetic moment of approximately 1.9–2.2 B.M., consistent with one unpaired electron. For a high-spin d⁷ ion like Co(II) in an octahedral field, the magnetic moment is generally in the range of 4.3–5.2 B.M. researchgate.net

Without experimental data, these remain theoretical predictions. The actual geometry and magnetic moment would be influenced by factors such as the steric bulk of the 4-chlorophenyl groups and the specific reaction conditions.

Interactive Data Table: Expected Magnetic Moments for a Hypothetical Octahedral Complex

Metal Iond-electron ConfigurationSpin StatePredicted Spin-Only Magnetic Moment (B.M.)
Co(II)d⁷High Spin3.87
Ni(II)d⁸High Spin2.83
Cu(II)d⁹High Spin1.73

Stability and Thermodynamics of Metal-Diamine Interactions

The stability of a metal complex in solution is quantified by its stability constant (or formation constant). The thermodynamics of complex formation, including the enthalpy (ΔH) and entropy (ΔS) changes, provide deeper insight into the nature of the metal-ligand bonding.

Determination of Stability Constants and Formation Functions

Stability constants are typically determined experimentally using methods such as potentiometric titration, spectrophotometry, or calorimetry. In a potentiometric titration, the pH of a solution containing the metal ion and the ligand is monitored as a titrant (usually a strong base) is added. From the resulting titration curve, the protonation constants of the ligand and the stability constants of the metal-ligand complexes can be calculated.

The formation of metal complexes with a diamine ligand (L) proceeds in a stepwise manner:

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂)

For complexes of this compound, it is expected that the stability of the complexes would follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is generally observed for complexes with nitrogen-donor ligands.

pH-Dependent Competition in Metal-Ligand Equilibria

The formation of metal complexes with amine ligands is a pH-dependent process. In acidic solutions, the amine groups of the ligand will be protonated, forming the conjugate acid (H₂L²⁺). This protonated form of the ligand does not readily coordinate to metal ions. As the pH of the solution increases, the amine groups deprotonate, making the lone pair of electrons on the nitrogen atoms available for coordination.

This creates a competitive equilibrium between the metal ions and protons for the ligand. The following equilibria are at play:

H₂L²⁺ ⇌ HL⁺ + H⁺ (Kₐ₁) HL⁺ ⇌ L + H⁺ (Kₐ₂) M²⁺ + L ⇌ ML²⁺ (K₁)

Iv. Biological and Medicinal Chemistry Applications of 1,2 Bis 4 Chlorophenyl Ethane 1,2 Diamine

Antimicrobial Activities and Mechanisms of Action

A significant area of research for derivatives of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine has been in the development of new treatments for tuberculosis (TB), particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The compound SQ109, an asymmetric diamine derivative, has shown considerable promise in this area. newtbdrugs.orgnih.gov

Research Findings:

Activity against Resistant Strains: SQ109 exhibits potent in vitro activity against all tested strains of M. tuberculosis, including MDR and XDR clinical isolates. nih.gov Laboratory studies have confirmed its efficacy against both drug-susceptible and multidrug-resistant M. tuberculosis. newtbdrugs.org

Intracellular Activity: The compound is effective at killing M. tuberculosis residing within macrophages, demonstrating a 99% reduction in intracellular bacteria at its minimum inhibitory concentration (MIC). nih.govjohnshopkins.edu

Synergistic Effects: SQ109 has been shown to enhance the activity of existing first-line antitubercular drugs. It displays strong synergistic activity with isoniazid (B1672263) and rifampicin (B610482), two of the most critical drugs in TB treatment. newtbdrugs.orgnih.gov Additive effects have also been observed with streptomycin. nih.gov This synergistic action suggests that SQ109 could potentially shorten treatment durations and improve outcomes. newtbdrugs.org

Mechanism of Action: The primary mechanism of action for SQ109 involves the inhibition of MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial cell wall. nih.gov By targeting MmpL3, SQ109 disrupts the transmembrane electrochemical proton-gradient necessary for cell-wall biosynthesis. nih.gov This novel mechanism is distinct from that of other currently used TB drugs. newtbdrugs.orgnih.gov

Clinical Studies: A multi-center, double-blind, randomized, placebo-controlled Phase 2b study conducted in Russia demonstrated the efficacy of SQ109 in patients with pulmonary MDR-TB. newtbdrugs.org Patients receiving SQ109 in their treatment regimen showed a significantly higher rate of sputum culture conversion (cessation of bacillary excretion) by the end of the 6-month intensive phase compared to those receiving a placebo. newtbdrugs.org

Data on Antitubercular Activity of SQ109:

Parameter Finding Source
In Vitro Activity Active against drug-susceptible, MDR, and XDR M. tuberculosis strains. nih.gov
Intracellular Activity 99% reduction of intracellular M. tuberculosis at MIC. nih.govjohnshopkins.edu
Synergy Strong synergy with isoniazid and rifampicin; additive effect with streptomycin. newtbdrugs.orgnih.gov
Mechanism of Action Inhibition of MmpL3, a mycolic acid transporter. nih.gov
Clinical Trial (Phase 2b) Significantly higher sputum culture conversion in MDR-TB patients. newtbdrugs.org

Derivatives of 1,2-ethanediamine have been investigated for their broader antibacterial properties. Studies on various N,N'-bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

Activity Spectrum: Certain halogenated derivatives, specifically N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine, have demonstrated notable antimicrobial activity. nih.gov

Gram-Negative Bacteria: These compounds were particularly effective against Salmonella enterica. nih.gov

Gram-Positive Bacteria: Activity was also observed against Staphylococcus aureus, although this bacterium showed a higher level of resistance compared to the Gram-negative strains tested. nih.gov

Other Bacteria: The compounds also exhibited activity against Pseudomonas aeruginosa. nih.gov

Lethal Concentration 50 (LC50) of Ethylenediamine (B42938) Derivatives:

Compound S. enterica (μM) P. aeruginosa (μM) S. aureus (μM)
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine11.686140
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine8.79138287

These findings suggest that specific structural modifications to the 1,2-ethanediamine scaffold can yield compounds with significant antibacterial potential. nih.gov

The core structure of 1,2-ethanediamine is found in molecules that have been explored for their antifungal properties. While direct studies on this compound are limited in this specific context, related heterocyclic compounds containing this motif have shown promise. For instance, various triazole derivatives have been synthesized and tested against a range of pathogenic fungi, demonstrating significant antifungal activity, in some cases exceeding that of established drugs like Fluconazole. nih.gov The development of novel antifungal agents is crucial due to the rise of fungal resistance to existing treatments. frontiersin.org

Research into novel therapeutic agents for Human Immunodeficiency Virus (HIV) has explored a vast array of chemical structures. While specific anti-HIV data for this compound is not extensively detailed in the provided context, the broader class of diamine-containing compounds has been a subject of interest in antiviral research. The development of new HIV entry inhibitors remains an important goal in antiretroviral therapy. nih.gov

Drug efflux pumps are a significant mechanism by which bacteria develop resistance to antibiotics. mdpi.com These pumps actively transport antimicrobial agents out of the bacterial cell, reducing their intracellular concentration and efficacy. The inhibition of these efflux pumps is a promising strategy to overcome multidrug resistance.

Research Findings:

Broad-Spectrum Inhibition: The efflux pump inhibitor PAβN, which shares structural similarities with diamine compounds, has demonstrated broad-spectrum activity against the Resistance Nodulation cell Division (RND) family of efflux pumps in Gram-negative bacteria. mdpi.com

Potentiation of Antibiotics: By inhibiting these pumps, compounds like PAβN can restore the activity of various classes of antibiotics, including fluoroquinolones, macrolides, and oxazolidinones. mdpi.com

Mechanism of Inhibition: These inhibitors often act competitively, binding to the efflux pumps and preventing the extrusion of antibiotic substrates. mdpi.com

The ability of diamine-related structures to modulate efflux pumps suggests a potential dual-action mechanism for compounds like SQ109, contributing to both direct antimicrobial effects and the potentiation of other antibiotics.

Enzyme Inhibition and Protein-Ligand Interactions

The biological effects of this compound and its derivatives are intrinsically linked to their ability to interact with and inhibit the function of specific enzymes and proteins.

Research Findings:

Targeted Enzyme Inhibition: As previously mentioned, the primary antitubercular mechanism of SQ109 is the inhibition of the MmpL3 protein, which functions as a transporter. nih.gov This specific protein-ligand interaction is crucial for its antimycobacterial activity.

Immunomodulatory Effects: Beyond direct antimicrobial action, SQ109 has been shown to have immunomodulatory properties. It promotes M1-macrophage polarization and induces the production of protective pro-inflammatory cytokines through the p38-MAPK pathway. nih.gov This suggests that the compound interacts with host immune system components.

Synergistic Interactions: The synergistic effects observed between SQ109 and drugs like isoniazid and rifampicin are a result of complex interactions. nih.gov These interactions likely involve the inhibition of different but complementary pathways, leading to enhanced bacterial killing.

Impact on Cellular Metabolism and Signaling Pathways

Furthermore, the well-known compound 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) and its primary metabolite 1,1-Dichloro-2,2-bis(p,p'-chlorophenyl)ethylene (DDE) are recognized as endocrine disruptors. researchgate.net Their mechanism of action involves interaction with nuclear receptors, thereby impacting hormonal signaling pathways. researchgate.net While these findings pertain to related structures, they underscore the potential for chlorinated phenyl compounds to interact with key biological pathways. Specific investigations are required to determine if this compound exhibits similar activities.

Substrate Recognition by Transport Proteins (e.g., P-glycoprotein)

There is currently a lack of specific research investigating this compound as a substrate or modulator of transport proteins like P-glycoprotein (P-gp). P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, plays a crucial role in drug disposition and multidrug resistance by effluxing a wide range of xenobiotics from cells. nih.gov The ability of a compound to interact with P-gp can significantly alter its bioavailability and efficacy. nih.gov

While direct data is absent for this compound, the study of other molecules containing chlorophenyl groups is relevant. For example, Loperamide, an opioid agonist that contains a 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl moiety, is a known substrate for P-gp at the blood-brain barrier. nih.gov This indicates that the chlorophenyl feature can be part of a molecular structure recognized by this transport protein. However, dedicated studies are necessary to establish whether this compound itself is recognized, transported, or acts as an inhibitor of P-gp or other transport proteins.

Toxicity and Biocompatibility Assessments

Toxicity and biocompatibility are critical parameters in evaluating the potential utility of any chemical compound.

Specific in-depth eukaryotic cell toxicity studies for this compound are not extensively documented. However, general toxicity information is available. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "Harmful if swallowed". nih.gov

GHS Classification for this compound
Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed

Data sourced from PubChem. nih.gov

To infer potential cytotoxic mechanisms, studies on related compounds can be considered. For example, research on the cytotoxicity of DDT and its metabolites (DDD and DDE) was conducted on a mouse embryo cell culture system. nih.gov In that study, DDD was the most active in producing cellular transformation, while DDT and DDE showed slight activity. nih.gov It is important to note that these findings are for structurally different, though related, compounds and may not be representative of the toxicity profile of this compound.

The brine shrimp lethality assay (BSLA) is a simple, low-cost, and rapid preliminary method for assessing the cytotoxicity of chemical compounds. nih.govcabidigitallibrary.org The assay utilizes brine shrimp (Artemia salina) nauplii, which are exposed to various concentrations of a test substance for 24 hours to determine the median lethal concentration (LC50). nih.govnih.gov This method is widely used for screening plant extracts and synthetic compounds for potential cytotoxic and antitumor activities. cabidigitallibrary.orgisca.me

While the BSLA is a common toxicological screening tool, specific results from testing this compound are not available in the reviewed literature. The general procedure involves hatching brine shrimp eggs in seawater, and then exposing a set number of larvae to a range of concentrations of the test compound. nih.gov After 24 hours, the number of surviving nauplii is counted, and the LC50 value is calculated. nih.gov An LC50 value below 1000 µg/mL is often considered bioactive. isca.me

Structure-Activity Relationship (SAR) and Molecular Hybridization Studies

The exploration of a compound's structure-activity relationship (SAR) is fundamental to medicinal chemistry, guiding the design of more potent and selective derivatives.

Currently, there is a lack of published research focused on the rational design of bioactive derivatives starting from the this compound scaffold for the purpose of enhancing a specific biological activity. The primary application of this compound, particularly its chiral isomers like (1R,2R)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine, is as a chiral ligand in asymmetric synthesis. myskinrecipes.com Its rigid structure is effective in inducing high enantioselectivity in catalytic reactions for producing chiral amines and alcohols, which are valuable intermediates in the pharmaceutical industry. myskinrecipes.com

While not direct SAR studies for bioactivity, research on related structures demonstrates the feasibility of creating derivatives. For example, symmetrical and unsymmetrical analogues of 1,2-bis[bis(4-chlorophenyl) methyl] diselane (B1234466) have been synthesized and characterized. researchgate.net Additionally, a derivative featuring a cyclobutane (B1203170) ring, 2,2′-[2,4-bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine), was synthesized from a precursor containing the N-[1-(4-chlorophenyl)ethyl] moiety. mdpi.com These examples highlight chemical strategies that could potentially be applied to the rational design of this compound derivatives, although specific SAR studies aimed at developing bioactive agents have yet to be reported.

Identification of Key Pharmacophoric Features

The specific pharmacophoric features of this compound have been elucidated through the study of its structural analogs and their interactions with biological targets, particularly in the context of anticancer research. The core structure, a 1,2-diarylethylenediamine, presents several key features that are crucial for its biological activity. These features are primarily associated with its potential as a tubulin polymerization inhibitor.

The vicinal diaryl arrangement is a recognized and important pharmacophore found in numerous tubulin inhibitors that bind to the colchicine (B1669291) site. nih.gov This structural motif is central to the activity of this class of compounds. Molecular modeling and structure-activity relationship (SAR) studies of related compounds have highlighted the critical components necessary for interaction with the target protein.

The key pharmacophoric features of the this compound scaffold can be broken down as follows:

Two Aromatic Rings (Aryl Groups): The two 4-chlorophenyl rings are fundamental for activity. These hydrophobic groups are believed to interact with hydrophobic pockets within the colchicine binding site on tubulin. The substitution pattern on these rings is also a determinant of potency.

The Ethane (B1197151) Bridge: The two-carbon bridge separating the two aryl groups provides a specific spatial orientation for the phenyl rings, which is critical for fitting into the binding site. The stereochemistry of the substituents on this bridge significantly influences activity.

Two Amine Groups: The diamine functionality introduces hydrogen bond donor capabilities. These groups can form crucial hydrogen bonds with amino acid residues in the binding pocket of the target protein, thereby anchoring the molecule and contributing to its binding affinity.

Chirality: As with many biologically active molecules, the stereochemistry of this compound is a critical factor. nih.govnih.govmdpi.com The relative orientation of the two chlorophenyl groups and the two amine groups (i.e., the specific stereoisomer) can dramatically affect how the molecule fits into a chiral binding site, such as that of an enzyme or receptor. nih.govnih.govmdpi.com This will result in differences in biological activity between the enantiomers and diastereomers.

Based on the analysis of related diaryl compounds with demonstrated anticancer activity, a hypothetical pharmacophore model for this compound as a tubulin inhibitor can be proposed. This model would include hydrophobic features corresponding to the chlorophenyl rings and hydrogen bond donor features from the amine groups, all arranged in a specific three-dimensional geometry.

Table 1: Key Pharmacophoric Features of this compound

FeatureDescriptionPotential Role in Biological Activity
Hydrophobic Groups Two 4-chlorophenyl ringsInteraction with hydrophobic pockets of the target protein (e.g., colchicine binding site of tubulin).
Hydrogen Bond Donors Two primary amine (-NH2) groupsFormation of hydrogen bonds with amino acid residues in the binding site, contributing to binding affinity and specificity.
Aromatic Rings Two phenyl ringsCan participate in π-π stacking interactions with aromatic amino acid residues in the binding site.
Spatial Arrangement The relative orientation of the aryl and amine groups determined by the ethane bridge and stereochemistryCritical for the overall shape of the molecule and its complementary fit into the biological target.

Detailed research on derivatives of the 1,2-bis(4-chlorophenyl) scaffold has provided further insights. For instance, in a series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, the nature of the substituent at the 4-position was found to significantly influence the antiproliferative activity against various human cancer cell lines. researchgate.net This underscores the importance of the substitution pattern on the core pharmacophore for modulating biological activity.

While direct experimental data on the pharmacophore model of this compound is limited in the public domain, the collective evidence from related structures strongly suggests that its potential biological activity, particularly as an anticancer agent, is derived from the specific spatial arrangement of its hydrophobic and hydrogen-bonding features, which are characteristic of tubulin polymerization inhibitors.

V. Advanced Characterization and Computational Studies of 1,2 Bis 4 Chlorophenyl Ethane 1,2 Diamine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and its analogues.

While specific experimental spectral data for the parent compound this compound is not extensively reported in the available literature, the expected NMR signals can be predicted based on its molecular structure.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The protons on the two 4-chlorophenyl rings would appear in the aromatic region (typically 7.0-7.5 ppm), likely as two sets of doublets due to coupling between ortho and meta protons. The methine protons (-CH) attached to the ethylenediamine (B42938) backbone would resonate upfield, and their chemical shift would be influenced by the adjacent amine and phenyl groups. The amine (-NH₂) protons would appear as a broad singlet, and its position could vary depending on the solvent and concentration.

¹³C-NMR: The carbon NMR spectrum would complement the proton data. It would show characteristic signals for the four distinct types of carbon atoms in the 4-chlorophenyl rings (ipso, ortho, meta, and para to the ethane (B1197151) bridge). Additionally, a signal corresponding to the methine carbons of the ethane bridge would be present.

For instance, studies on related compounds such as (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine have utilized both ¹H and ¹³C-NMR for full structural characterization. nih.gov

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, the key data points are derived from its chemical formula, C₁₄H₁₄Cl₂N₂.

PropertyValueSource
Molecular Formula C₁₄H₁₄Cl₂N₂ nih.gov
Average Mass 281.18 g/mol chemspider.com
Monoisotopic Mass 280.053404 Da nih.govchemspider.com

A crucial feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1, unequivocally indicating the presence of two chlorine atoms in the molecule.

Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been effectively used to characterize Schiff base ligands and metal complexes derived from related diamines, demonstrating the utility of soft ionization techniques for analyzing these types of compounds. nih.gov

A notable example is the study of meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene). nih.gov This research provides significant insight into the crystallographic properties of the 1,2-bis(4-chlorophenyl)ethane backbone.

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of the diazene (B1210634) derivative of this compound, different polymorphs exhibit distinct packing patterns. nih.gov

In one monoclinic polymorph, molecules are linked by C-H...π(arene) hydrogen bonds, forming complex chains. These chains are further organized into sheets through C-H...N interactions. nih.gov

Conversely, a triclinic polymorph of the same compound displays a packing arrangement with no conventional hydrogen bonds. nih.gov

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a phenomenon of great scientific interest. Studies on meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene) revealed the existence of two concomitant polymorphs from crystallization in ethanol: a triclinic form and a monoclinic form. nih.gov

Furthermore, the monoclinic form was found to exhibit whole-molecule disorder, which was initially interpreted as configurational disorder. However, a subsequent, more detailed re-investigation of the crystal structure proposed that this disorder is better described as a three-component superposition of the S,S and R,R enantiomers along with a smaller amount of the meso form. This highlights the structural complexity that can arise in molecules with this core structure. nih.gov

Crystallographic Data for Polymorphs of a 1,2-Bis(4-chlorophenyl)ethane Derivative

ParameterPolymorph IPolymorph II
Crystal SystemTriclinicMonoclinic
Space GroupP-1C2/c

Data pertains to meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene). nih.gov

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful complement to experimental data, providing deeper understanding of molecular structure, stability, and intermolecular interactions. Methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis are widely applied to compounds containing the 4-chlorophenyl moiety.

Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry of a compound to find its lowest energy conformation. These calculations can also determine electronic properties, such as the distribution of electrostatic potential on the molecular surface, and quantify the energies of intermolecular interactions, helping to explain why certain crystal packing arrangements are favored.

Hirshfeld Surface Analysis: This technique is instrumental in the study of intermolecular interactions. By calculating the Hirshfeld surface, which is unique for each molecule within a crystal, researchers can visualize and analyze non-covalent interactions. The associated 2D fingerprint plots provide a quantitative breakdown of the different types of atomic contacts, such as H···H, C···H, and H···Cl, revealing the relative importance of each interaction in the supramolecular assembly. For example, in related chlorophenyl compounds, Hirshfeld analysis has shown that H···C, H···H, and H···Cl interactions can be the most significant contributors to crystal packing. nih.gov These computational studies can offer valuable insights for understanding action mechanisms and for the rational design of new molecules with desired solid-state properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of this compound, DFT calculations can provide valuable information about its optimized geometry, bond lengths, bond angles, and electronic properties like orbital energies and charge distribution.

While specific DFT studies on this compound are not extensively reported in the available literature, the methodology is widely applied to similar molecules containing the 4-chlorophenyl moiety. For instance, DFT calculations have been successfully employed to determine the structural and electronic properties of various organic compounds. These studies typically involve the use of a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

The general procedure for performing DFT calculations on a molecule like this compound would involve:

Geometry Optimization: Determining the lowest energy arrangement of atoms in the molecule to predict its most stable conformation.

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum and to predict vibrational spectra (e.g., IR and Raman).

Electronic Property Analysis: Calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides insights into the molecule's stability.

Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, charge delocalization, and the nature of chemical bonds.

Although specific data for the title compound is not available, a hypothetical table of DFT-calculated parameters is presented below to illustrate the type of information that can be obtained.

ParameterHypothetical Calculated ValueDescription
Total Energy -X HartreesThe total electronic energy of the optimized geometry.
HOMO Energy -Y eVEnergy of the highest occupied molecular orbital.
LUMO Energy -Z eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (Y-Z) eVAn indicator of molecular stability and reactivity.
Dipole Moment D DebyesA measure of the overall polarity of the molecule.

This table is illustrative and does not represent actual calculated data for this compound.

Superposition Analysis for Structural Comparisons

Superposition analysis is a computational technique used to compare the three-dimensional structures of molecules. By aligning two or more structures, it is possible to quantify their similarity and identify subtle differences in their conformations. This method is particularly useful for comparing different crystalline forms (polymorphs) of a compound, different stereoisomers, or the conformation of a molecule in different environments.

A study on a closely related derivative, (E,E)-1,1′-[1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), highlights the utility of superposition analysis. In this research, the crystal structures of concomitant triclinic and monoclinic polymorphs were re-investigated. The analysis revealed that the monoclinic form was likely a three-component superposition of the S,S and R,R enantiomers along with a smaller amount of the meso form. nih.govresearchgate.net This demonstrates how superposition can unravel complex structural arrangements and configurational disorder within a crystal lattice. nih.govresearchgate.net

The process of superposition analysis typically involves minimizing the root-mean-square deviation (RMSD) of the atomic positions between the structures being compared. A lower RMSD value indicates a higher degree of structural similarity.

Structural ComparisonRMSD (Å)Significance
Polymorph A vs. Polymorph BLowHigh structural similarity between the two crystalline forms.
Enantiomer R vs. Enantiomer SVariableCan highlight differences in chiral centers and overall molecular shape.
Ligand in Protein A vs. Ligand in Protein BVariableProvides insights into conformational changes upon binding to different targets.

This is a generalized data table illustrating the application of superposition analysis.

Prediction of Biological Activity and Binding Modes

Computational methods are increasingly used to predict the biological activity of chemical compounds and to understand their interactions with biological targets, such as proteins and enzymes. Molecular docking is a key technique in this area, which predicts the preferred orientation of a molecule (ligand) when bound to a receptor to form a stable complex.

Molecular docking simulations for such compounds would typically involve:

Preparation of the Ligand and Receptor: Building the 3D structure of the ligand (e.g., a derivative of this compound) and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to place the ligand into the active site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses are then "scored" based on their binding affinity, which is an estimation of the binding free energy. The pose with the best score is then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

The following table illustrates the kind of data that can be generated from a molecular docking study.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Biological Activity
Protein Kinase X -8.5TYR 123, LEU 45, LYS 67Kinase Inhibition
Enzyme Y -7.2ASP 89, PHE 101, ARG 210Enzyme Inhibition
Receptor Z -9.1SER 55, TRP 150, ILE 78Receptor Antagonism

This table is a hypothetical representation of molecular docking results.

Such computational predictions are invaluable for guiding the synthesis of new compounds with potentially enhanced biological activity and for understanding their mechanism of action at a molecular level.

Vi. Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems

The primary application of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and its derivatives is as chiral ligands in asymmetric catalysis. myskinrecipes.com Future research is expected to focus on the development of novel catalytic systems with enhanced efficiency, selectivity, and broader substrate scope.

One promising direction is the immobilization of catalysts derived from this diamine onto solid supports. This approach can facilitate catalyst recovery and reuse, making industrial-scale asymmetric synthesis more economically viable and environmentally friendly. Research in this area would involve exploring various support materials and immobilization techniques to ensure the catalyst's stability and activity are maintained.

Furthermore, the versatility of the diamine backbone allows for the synthesis of a wide array of derivatives. These modifications can fine-tune the steric and electronic properties of the resulting ligands, leading to the discovery of new catalysts for challenging transformations. The development of organocatalysts based on this scaffold is another emerging area, potentially offering metal-free and environmentally benign catalytic processes. mdpi.com The exploration of bifunctional catalysts, where the diamine framework is coupled with other catalytic moieties, could also lead to novel synergistic effects and unprecedented reactivity. mdpi.com

Catalyst TypePotential AdvancementResearch Focus
Immobilized Catalysts Enhanced reusability and sustainabilityDevelopment of robust support materials and immobilization methods.
Novel Ligand Derivatives Improved selectivity and broader substrate scopeSynthesis of electronically and sterically modified diamine ligands.
Organocatalysts Metal-free and environmentally friendly reactionsDesign of bifunctional organocatalysts for asymmetric transformations.

Exploration of New Biological Targets

While the primary focus has been on catalysis, emerging research suggests that this compound and its derivatives may possess interesting biological activities. Future investigations are likely to uncover new biological targets and therapeutic applications for this class of compounds.

One area of interest is the development of novel anticancer agents. For instance, derivatives of bis(2,6-dioxopiperazine), which share a structural resemblance to the diamine, have been identified as inhibitors of topoisomerase II, a crucial enzyme in DNA replication and a validated target in cancer therapy. nih.gov This suggests that appropriately functionalized derivatives of this compound could be designed to target this or other topoisomerases. nih.gov

In silico screening methods are becoming increasingly powerful tools for identifying potential biological targets for small molecules. nih.govneliti.com These computational approaches can be employed to screen libraries of this compound derivatives against a wide range of proteins, including enzymes and receptors implicated in various diseases. This could accelerate the discovery of new lead compounds for conditions beyond cancer, such as neurodegenerative disorders or infectious diseases.

Moreover, the coordinating ability of the diamine makes it an excellent scaffold for the synthesis of metal-based therapeutic agents. The biological activity of such complexes would be a function of both the metal center and the diamine ligand, offering a modular approach to drug design.

Advanced Materials Science Applications

The rigid and well-defined structure of this compound makes it an attractive building block for the construction of advanced materials with unique properties.

A significant area of future research lies in the development of novel metal-organic frameworks (MOFs). The diamine can act as a linker or a strut in the MOF structure, and its specific geometry and chemical functionalities can be used to control the pore size, shape, and surface chemistry of the resulting material. myskinrecipes.com By analogy to simpler diamines like ethylenediamine (B42938), which have been used to functionalize MOFs for enhanced CO2 capture, this compound could be incorporated to create MOFs with tailored gas sorption properties. royalsocietypublishing.orgacs.orgresearchgate.net The aromatic nature of the ligand could also lead to MOFs with interesting electronic or photophysical properties.

The incorporation of this diamine into polymer backbones is another promising avenue. This could lead to the development of novel biodegradable polymers with specific degradation profiles or functional polymers with applications in areas such as chiral separations or sensing. researchgate.net The chirality of the diamine unit could be imparted to the polymer, creating materials with unique optical or recognition properties. There is also potential for its use in the development of liquid crystals, leveraging the rigid aromatic system of the molecule. myskinrecipes.com

Material TypePotential ApplicationKey Feature
Metal-Organic Frameworks (MOFs) Gas storage and separation, catalysisTunable pore size and functionality.
Functional Polymers Chiral separations, sensorsIncorporation of chirality into the polymer backbone.
Liquid Crystals Display technologiesRigid and anisotropic molecular shape.

Integration of AI and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules, and this compound and its derivatives are well-suited to benefit from these advancements.

Machine learning models can be trained on existing experimental data to predict the catalytic performance of new chiral ligands based on their molecular structure. nih.gov This can significantly accelerate the optimization of catalysts for specific asymmetric reactions by guiding synthetic efforts towards the most promising candidates. researchgate.net For a well-established class of ligands like chiral diamines, a wealth of data is available to build robust predictive models.

In the realm of drug discovery, AI and ML algorithms can be used for the in silico screening of large virtual libraries of this compound derivatives against various biological targets. researchgate.net This can help to identify compounds with a high probability of being active, thereby reducing the time and cost associated with experimental screening. These computational tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, aiding in the selection of candidates with favorable drug-like properties. neliti.com

Furthermore, generative AI models can be employed to design entirely new derivatives of this compound with optimized properties for specific applications, be it as a catalyst, a therapeutic agent, or a material component. These models can explore a vast chemical space to propose novel structures that may not be intuitively obvious to a human chemist.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic coupling of 4-chlorobenzyl halides with ethylenediamine derivatives. For stereochemical control, chiral catalysts (e.g., transition-metal complexes) or enantioselective reduction of imine intermediates are critical. Reaction temperature (< 60°C) and solvent polarity (e.g., ethanol vs. DMF) significantly impact diastereomer ratios. Purification via column chromatography using silica gel and hexane/ethyl acetate gradients (3:1 to 1:2) is recommended to isolate enantiomers .

Q. How can researchers confirm the molecular identity and purity of this compound?

  • Methodological Answer :

  • Mass Spectrometry : Confirm molecular weight (Monoisotopic mass: 280.0534 Da) using high-resolution ESI-MS in positive ion mode.
  • NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm, doublets) and amine protons (δ 2.8–3.1 ppm, broad).
  • X-ray Crystallography : Resolve stereochemistry via single-crystal analysis (e.g., space group P2₁2₁2₁) to validate dihedral angles between chlorophenyl groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep under inert atmosphere (argon) at room temperature, protected from light to prevent degradation.
  • PPE : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure (H302: Harmful if swallowed).
  • Spill Management : Neutralize with activated charcoal and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives for enhanced bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for substituent effects (e.g., replacing Cl with Br/F).
  • Molecular Dynamics : Simulate ligand-receptor binding (e.g., with bacterial enzymes) to predict affinity changes.
  • ICReDD Workflow : Integrate quantum chemical reaction path searches with high-throughput experimentation to reduce trial-and-error cycles by 40–60% .

Q. What strategies resolve contradictions in reported biological activity data for halogenated ethanediamine analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized assays (e.g., MIC values against S. aureus ATCC 25923).
  • Structural Analog Table :
SubstituentLogPMIC (µg/mL)Source
4-Cl3.112.5
4-Br3.56.25
4-F2.825.0
  • Statistical Validation : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent residues) .

Q. How do steric and electronic effects of 4-chlorophenyl groups influence catalytic applications of ethanediamine complexes?

  • Methodological Answer :

  • Steric Effects : Measure Tolman cone angles (θ) of Pd(II) complexes; 4-Cl substituents increase θ by 8–10°, reducing catalytic turnover in Suzuki-Miyaura couplings.
  • Electronic Effects : Use Hammett constants (σₚ = +0.23 for Cl) to correlate with redox potentials (cyclic voltammetry).
  • Catalytic Performance : Optimize ligand-metal ratios (1:1 to 1:3) via kinetic profiling .

Q. What advanced techniques characterize supramolecular interactions of this compound in host-guest systems?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kₐ ~ 10³–10⁴ M⁻¹) with β-cyclodextrin hosts.
  • Single-Crystal XRD : Resolve halogen-bonding motifs (C–Cl···π distances: 3.3–3.5 Å).
  • Solid-State NMR : Analyze [¹³C] chemical shifts to map conformational flexibility .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.